

Comparative In Vivo Efficacy Analysis: Tenofovir Alafenamide (TAF) in Preclinical Models

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Compound of Interest

Compound Name: *Tenofovir-C3-O-C15-CF3 ammonium*

Cat. No.: *B13914339*

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A comparative in vivo efficacy analysis between "**Tenofovir-C3-O-C15-CF3 ammonium**" and Tenofovir Alafenamide (TAF) cannot be provided at this time due to the absence of publicly available preclinical or in vivo data for "**Tenofovir-C3-O-C15-CF3 ammonium**". Research and literature searches did not yield any studies detailing its efficacy in animal models.

This guide will therefore focus on the extensive, publicly available data on the in vivo efficacy of Tenofovir Alafenamide (TAF), a clinically approved and widely studied prodrug of tenofovir. The following sections provide a comprehensive overview of TAF's performance in various animal models, serving as a benchmark for the preclinical evaluation of tenofovir prodrugs.

Tenofovir Alafenamide (TAF): An Overview

Tenofovir Alafenamide is a novel phosphoramidate prodrug of tenofovir, the active component. TAF was designed for more efficient delivery of tenofovir into target cells, such as hepatocytes and lymphocytes, compared to its predecessor, tenofovir disoproxil fumarate (TDF). This targeted delivery mechanism results in higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), and lower circulating plasma levels of tenofovir, thereby reducing the potential for renal and bone toxicity associated with TDF.^[1]

Mechanism of Action

TAF is a lipophilic compound that can readily cross cell membranes. Once inside the target cell, it is primarily hydrolyzed by cathepsin A (in lymphocytes and macrophages) or

carboxylesterase 1 (in hepatocytes) to release tenofovir.[2] Tenofovir is then phosphorylated by cellular kinases to the active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator after incorporation into viral DNA, thus preventing viral replication.

In Vivo Efficacy of TAF in Animal Models

TAF has been evaluated in various animal models for both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.

TAF for HIV Prophylaxis

Studies in macaque models of HIV pre-exposure prophylaxis (PrEP) have demonstrated the high efficacy of TAF.

Table 1: Efficacy of Weekly Oral TAF for SHIV Prevention in Macaques

Animal Model	Dosing Regimen	Efficacy	Key Findings
Macaques	13.7 mg/kg weekly oral TAF	94.1%	Five out of six animals remained uninfected after 12 challenges.[3]
Macaques	TAF/EVG inserts (20/16 mg) vaginally 4h pre- or 4h post-exposure	91% (PrEP), 100% (PEP)	High protection rates observed for both pre- and post-exposure prophylaxis.[4]

Table 2: Pharmacokinetics of Oral TAF in Macaques

Dose	Median TFV-DP in PBMCs (Day 3)	Median TFV-DP in PBMCs (Day 7)	Median Peak Plasma TFV (5h)
13.7 mg/kg	2063 fmol/10 ⁶ cells	613 fmol/10 ⁶ cells	188 ng/mL
27.4 mg/kg	6740 fmol/10 ⁶ cells	4390 fmol/10 ⁶ cells	284 ng/mL

Data sourced from a study on weekly oral TAF in macaques.[3]

TAF for HBV Treatment

TAF has shown potent anti-HBV activity in preclinical models, with efficient delivery to the liver.

Table 3: Liver Pharmacokinetics of TAF in Dogs

Compound	Intracellular TFV-DP in Primary Human Hepatocytes	In Vivo Liver TFV-DP (Dogs)
TAF	High and persistent levels ($t_{1/2}$ > 24h)	Higher levels observed compared to TDF administration.[2]
TDF	~5-fold lower than TAF	Lower levels observed compared to TAF administration.[2]
TFV	~120-fold lower than TAF	Not reported

Data from a study evaluating the hepatic delivery and metabolism of TAF.[2]

Experimental Protocols

Weekly Oral TAF for SHIV Prevention in Macaques[3]

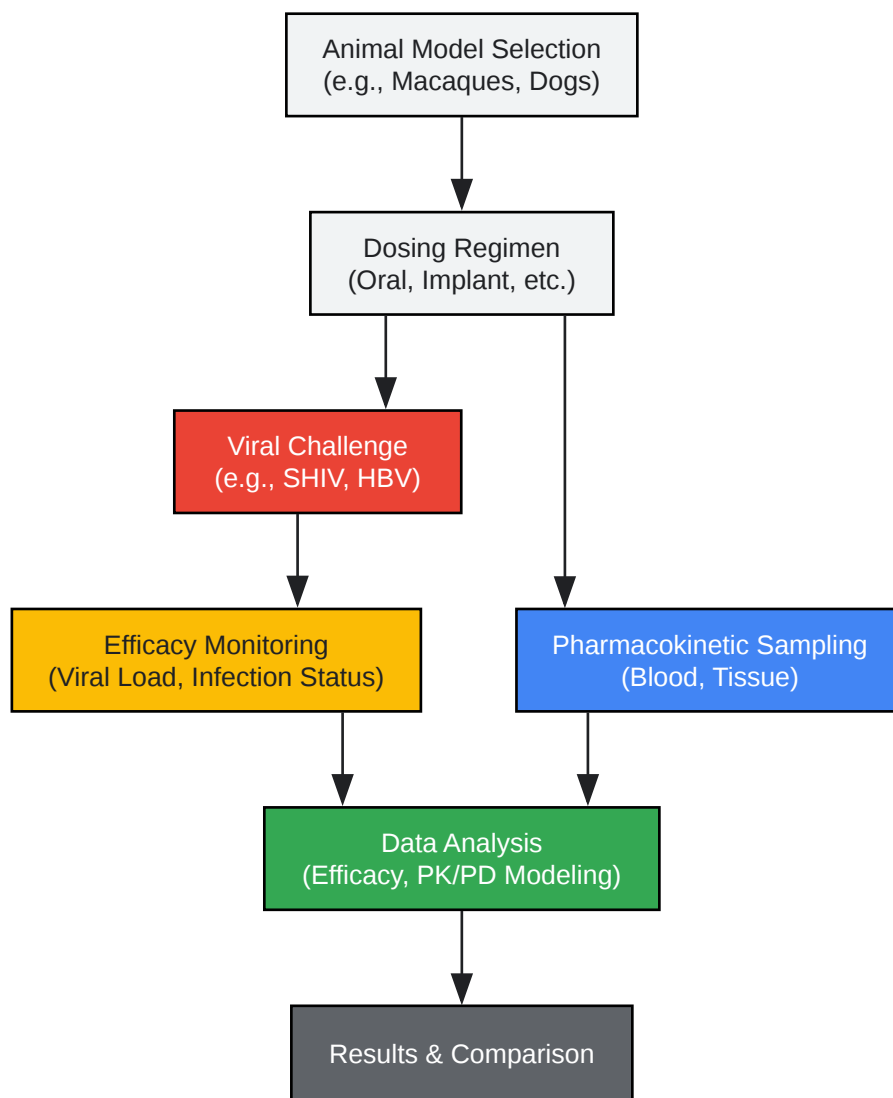
- Animal Model: Macaques.
- Dosing: Animals received weekly oral TAF at a dose of 13.7 mg/kg.
- Viral Challenge: Animals were subjected to 12 challenges with Simian-Human Immunodeficiency Virus (SHIV).
- Pharmacokinetic Analysis: Blood samples were collected at various time points (e.g., 5, 72, 144, 168 hours post-dosing) to measure plasma tenofovir (TFV) and intracellular tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs).
- Efficacy Assessment: Efficacy was calculated based on the number of uninfected animals compared to a control group.

Hepatic Delivery and Metabolism of TAF in Dogs[2]

- Animal Model: Dogs.
- Dosing: Oral administration of TAF for 7 days.
- Sample Collection: Plasma and liver tissue samples were collected.
- Pharmacokinetic Analysis: TAF and its metabolites (TFV and TFV-DP) were quantified in plasma and liver tissue to assess hepatic uptake and metabolism.
- In Vitro Correlate: Primary human hepatocytes were incubated with TAF, TDF, and TFV to compare the intracellular formation of TFV-DP.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a tenofovir prodrug like TAF in an animal model.



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Caption: A generalized workflow for the in vivo evaluation of antiviral drug candidates.

Conclusion

Tenofovir Alafenamide demonstrates significant in vivo efficacy in various animal models for both HIV prophylaxis and HBV treatment. Its targeted delivery mechanism allows for high intracellular concentrations of the active metabolite, tenofovir diphosphate, in target cells while maintaining lower plasma levels of tenofovir, which contributes to its improved safety profile compared to TDF. The data presented here from studies in macaques and dogs underscore the potent antiviral activity and favorable pharmacokinetic profile of TAF. While a direct comparison with "**Tenofovir-C3-O-C15-CF3 ammonium**" is not possible due to a lack of data for the latter,

the comprehensive preclinical evaluation of TAF serves as a valuable benchmark for the development of next-generation tenofovir prodrugs. Future research on novel tenofovir derivatives will be necessary to ascertain their comparative efficacy and safety.

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